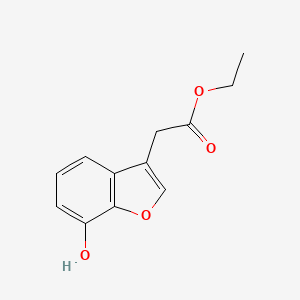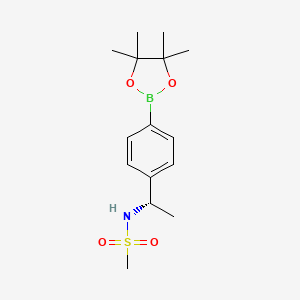
(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C20H21FN4O3 and its molecular weight is 384.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Orexin-1 Receptor Antagonism
Research indicates that quinazoline derivatives, particularly those acting as orexin-1 receptor antagonists, could be significant in treating psychiatric disorders associated with stress or hyperarousal states, without affecting spontaneous sleep patterns. This is critical for developing treatments for anxiety and panic disorders without the sedative effects commonly associated with psychiatric medications (Bonaventure et al., 2015).
Anticancer Activity
Novel urea and bis-urea derivatives, including quinazoline compounds, have shown promising antiproliferative effects against various cancer cell lines, particularly breast carcinoma MCF-7 cell line. These findings suggest a potential for these compounds in the development of new cancer therapies, highlighting the importance of structural modifications on biological activity (Perković et al., 2016).
Anticholinesterase and Antioxidant Activities
Studies on coumarylthiazole derivatives containing aryl urea/thiourea groups have revealed inhibitory activity against acetylcholinesterase and butyrylcholinesterase, indicating potential applications in treating diseases associated with cholinergic dysfunction, such as Alzheimer's disease. Additionally, some derivatives exhibited significant antioxidant activities, suggesting further research potential in oxidative stress-related diseases (Kurt et al., 2015).
Herbicidal Applications
Triazolinone derivatives with quinazoline and phenylurea functionalities have been explored for their herbicidal activities. These compounds target protoporphyrinogen oxidase, a crucial enzyme in plant chlorophyll synthesis, demonstrating the potential for developing new herbicides with specific action mechanisms (Luo et al., 2008).
Supramolecular Chemistry
Quinazoline urea derivatives have been studied for their ability to form supramolecular structures and gels, particularly in the presence of silver(I) ions. This suggests applications in materials science, where these compounds could be used to create novel gels and materials with specific mechanical and optical properties (Braga et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea involves the condensation of 3-(2-fluorophenyl)urea with 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "3-(2-fluorophenyl)urea", "3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde" ], "Reaction": [ "Step 1: Dissolve 3-(2-fluorophenyl)urea and 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbaldehyde in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as piperidine or triethylamine to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature and filter off any precipitated solids.", "Step 5: Wash the solid product with a suitable solvent such as ethanol or methanol to remove any impurities.", "Step 6: Dry the product under vacuum to obtain the desired compound, (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-fluorophenyl)urea." ] } | |
Numéro CAS |
941946-24-3 |
Formule moléculaire |
C20H21FN4O3 |
Poids moléculaire |
384.411 |
Nom IUPAC |
1-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]-3-(2-fluorophenyl)urea |
InChI |
InChI=1S/C20H21FN4O3/c1-2-28-13-7-12-25-18(14-8-3-5-10-16(14)23-20(25)27)24-19(26)22-17-11-6-4-9-15(17)21/h3-6,8-11H,2,7,12-13H2,1H3,(H2,22,24,26) |
Clé InChI |
PKENZDVUVCCKMG-HKOYGPOVSA-N |
SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


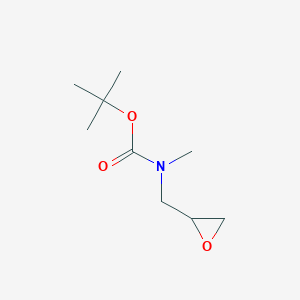
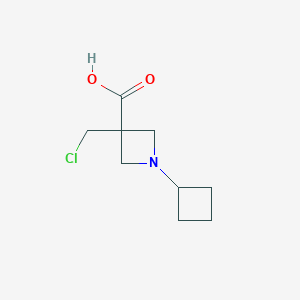


![3-(2-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2488130.png)

![6-benzoyl-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2488132.png)
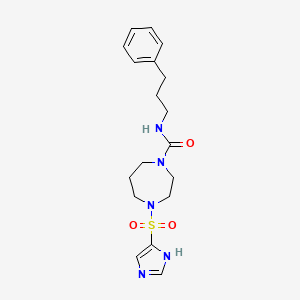
![(4-Methylpiperazino)[6-(trifluoromethyl)-3-pyridinyl]methanone](/img/structure/B2488136.png)
![3,6-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2488137.png)
![2-Amino-3-[(quinolin-8-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2488138.png)
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488141.png)
